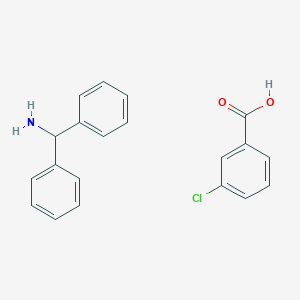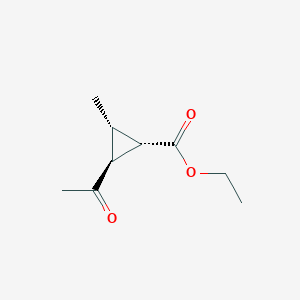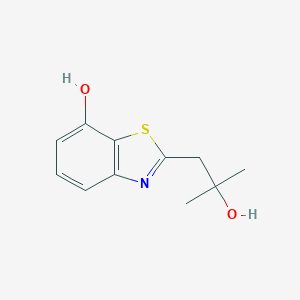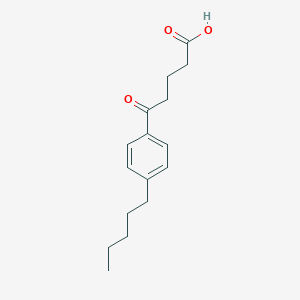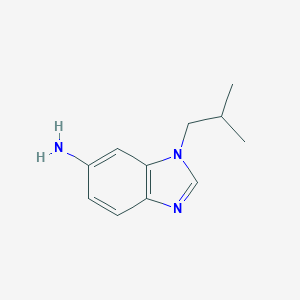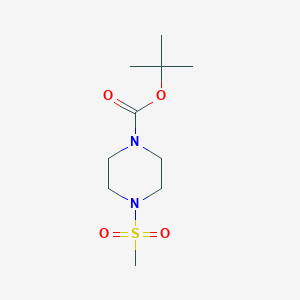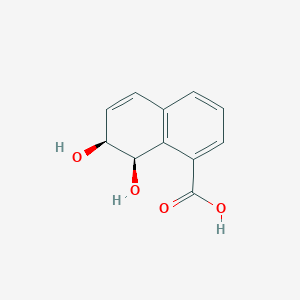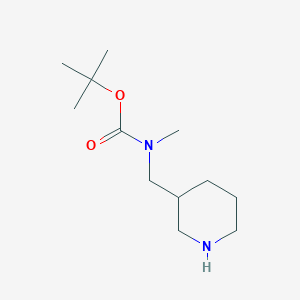
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate, commonly referred to as TBMC, is a type of carbamate derivative that is used in a variety of scientific research applications. It is an organic compound with a molecular formula of C12H21N3O, and it is a colorless, odorless, and water-soluble liquid. TBMC is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst for various reactions. TBMC has become increasingly popular due to its unique properties, such as its low toxicity and high solubility in water.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Key Intermediate in Vandetanib Synthesis : Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has been utilized in the synthesis of key intermediates for Vandetanib, a medication used in cancer treatment. A study by Wang et al. (2015) discusses the synthesis process involving acylation, sulfonation, and substitution, highlighting its importance in medicinal chemistry (Wang, Wenhui, Tang, & Xu, 2015).
NMR and Crystal Studies for Derivatives : Shanthi et al. (2020) conducted a study on the synthesis of biopertinent intermediates related to piperidin-4-ones, including tert-butyl carbazates. Their work includes NMR spectroscopy and single crystal X-ray diffraction techniques, contributing to our understanding of the molecular structure and behavior of these compounds (Shanthi, Rajeswari, Kumar, Vidhyasagar, & Pillai, 2020).
Chemical Reactions and Configurations
Synthesis of Stereoisomeric Piperidines : Research by Unkovskii et al. (1973) involved synthesizing cis and trans isomers of this compound derivatives to study the interrelationship between structure and reactivity in these stereoisomeric piperidines. The study offers insights into the influence of molecular configuration on chemical properties (Unkovskii, Sokolova, Malina, & Romanova, 1973).
Lithiation Reactions : A study by Smith et al. (2013) examined the lithiation of derivatives including this compound. This research is significant for understanding regioselective reactions in synthetic chemistry, impacting the development of pharmaceuticals and other complex molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Applications in Drug Synthesis
Intermediate in Anticancer Drug Synthesis : Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, starting from a compound related to this compound. This highlights its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Nociceptin Antagonists Synthesis : Jona et al. (2009) developed an efficient method for the synthesis of a this compound derivative, crucial for the synthesis of nociceptin antagonists. This underscores its significance in the field of neurology and pain management (Jona et al., 2009).
Safety and Hazards
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629569 |
Source


|
| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169750-76-9 |
Source


|
| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

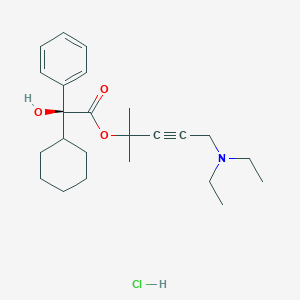
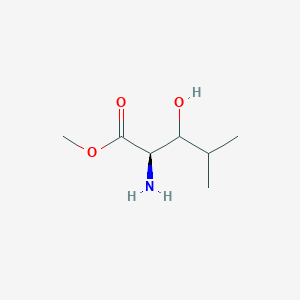
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
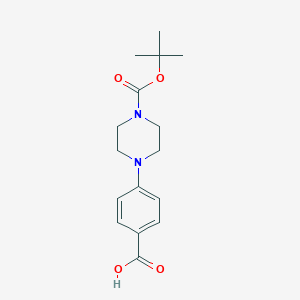
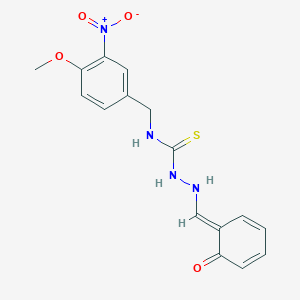
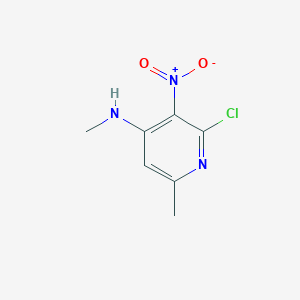
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
